molecular formula C11H16N2O4 B8036970 tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate

tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B8036970
M. Wt: 240.26 g/mol
InChI Key: AVOWJCMMIFVWDC-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate is a versatile pyrazole-based chemical building block designed for research and development applications. This compound features a multifunctional structure that includes a pyrazole ring substituted with both a tert-butyl carboxylate protecting group and a methyl ester side chain. These functional groups make it a valuable intermediate in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research. The tert-butyloxycarbonyl (Boc) group is widely recognized for its role as a protecting group for amines and in the synthesis of peptide mimics, while the ester moiety can serve as a handle for further functionalization through hydrolysis or amide coupling. As a key synthetic intermediate, this ester is primarily used in laboratory-scale chemical synthesis. Its structure suggests potential application in the development of active ingredients, but researchers are responsible for determining any specific biological activity or utility. This product is offered For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage guidelines. Store in a cool, dark, and dry place, sealed under inert conditions.

Properties

IUPAC Name

tert-butyl 2-(2-methoxy-2-oxoethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)8-5-6-12-13(8)7-9(14)16-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOWJCMMIFVWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=NN1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate, ethyl 3-oxobutanoate serves as a common precursor, reacting with hydrazine derivatives under acidic or basic conditions.

Key Reaction Conditions :

  • Solvent : Ethanol or acetic acid

  • Temperature : 80–100°C

  • Catalyst : HCl or NaOH (0.1–1.0 eq)

  • Yield : 70–85%

Introduction of the Methoxy-oxoethyl Side Chain

The 2-methoxy-2-oxoethyl group is introduced via alkylation using methyl bromoacetate or Michael addition with methyl acrylate.

Alkylation Protocol :

  • Deprotonate pyrazole nitrogen with NaH (2.0 eq) in THF at 0°C.

  • Add methyl bromoacetate (1.2 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Purify via silica gel chromatography (hexane/EtOAc 3:1).

Comparative Alkylation Agents :

ReagentSolventBaseYield (%)Reference
Methyl bromoacetateTHFNaH78
Methyl chloroacetateDCMK₂CO₃65
Ethyl acrylateMeCNDBU72

tert-Butyl Carbamate Protection

Esterification Strategies

The tert-butyl group is introduced via Steglich esterification or Boc-anhydride-mediated protection:

Boc Protection Protocol :

  • Dissolve pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add Boc₂O (1.5 eq) and DMAP (0.1 eq).

  • Stir at 25°C for 6 hours.

  • Quench with aqueous NaHCO₃ and extract with DCM.

Reaction Optimization :

  • Boc₂O Equivalents : Excess (1.5–2.0 eq) ensures complete conversion.

  • Solvent Effects : DCM outperforms THF due to better solubility of Boc intermediates.

Integrated Synthetic Routes

Three-Step Industrial Synthesis

A scalable route employed in industrial settings involves:

  • Pyrazole formation : Cyclocondensation of ethyl acetoacetate with methyl hydrazine (85% yield).

  • Alkylation : Reaction with methyl bromoacetate in THF/NaH (78% yield).

  • Boc protection : Boc₂O/DMAP in DCM (92% yield).

Critical Process Parameters :

StepPurity After PurificationThroughput (kg/batch)
Cyclocondensation95%50
Alkylation90%45
Boc protection98%48

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.75 (s, 3H, OCH₃), 4.20 (s, 2H, CH₂), 6.50 (d, 1H, pyrazole-H).

  • IR (KBr): 1735 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O carbamate).

  • HRMS : m/z calc. for C₁₁H₁₆N₂O₄ [M+H]⁺ 241.1189, found 241.1192.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >99% purity with retention time 8.2 minutes.

Challenges and Mitigation Strategies

Side Reactions

  • N-Alkylation Competes with O-Alkylation : Mitigated by using bulky bases (e.g., LDA) to favor N-functionalization.

  • Ester Hydrolysis : Avoid aqueous workup at high pH; use neutral extraction conditions.

Scalability Issues

  • Solvent Recovery : THF is recycled via distillation (90% recovery).

  • Catalyst Cost : DMAP replaced with cheaper N-methylmorpholine in industrial batches.

Emerging Methodologies

Photocatalytic Alkylation

Visible-light-mediated C–H functionalization using Ru(bpy)₃Cl₂ reduces reaction time from 12 hours to 2 hours (yield: 82%).

Flow Chemistry Approaches

Continuous-flow systems enhance reproducibility:

  • Residence Time : 30 minutes

  • Output : 1.2 kg/day .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential anti-inflammatory, analgesic, and anticancer properties. Research indicates that modifications to the pyrazole ring can enhance biological activity and selectivity towards specific targets.

Agricultural Chemistry

In agrochemical research, this compound has been investigated for its potential use as a herbicide or fungicide. The pyrazole moiety is known for its ability to inhibit specific enzyme pathways in plants and fungi, making it a candidate for developing new crop protection agents. Studies have shown that derivatives of pyrazole can exhibit significant herbicidal activity against a range of weeds.

Case Studies

StudyApplicationFindings
Synthesis of Anti-inflammatory Agents Medicinal ChemistryA study demonstrated that derivatives of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole exhibited potent inhibition of COX enzymes, suggesting potential as anti-inflammatory drugs.
Herbicidal Activity Assessment Agricultural ScienceResearch indicated that certain pyrazole derivatives showed effective control of broadleaf weeds in field trials, highlighting their utility in crop management strategies.
Anticancer Activity Investigation Cancer ResearchA series of experiments revealed that compounds derived from tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole exhibited cytotoxic effects on various cancer cell lines, warranting further exploration into their mechanisms of action.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its methoxy-oxoethyl group can form hydrogen bonds and electrostatic interactions with the active site of enzymes, modulating their activity.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Pyrazole derivatives often differ in substituent types and positions, significantly altering their physicochemical and biological properties.

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference ID
tert-Butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate Methoxy-oxoethyl (1), tert-butyl (5) Not reported Intermediate for drug synthesis
tert-Butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate Amino (3), cyclobutyl (5) ~210 (estimated) Agrochemical research
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate Amino (3), methyl (5) 210.27 Precursor for thiophene-amide ligands
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate Ethyl ester (5), methyl (1) 210.28 Crystallography studies

Key Observations :

  • Position 1 : tert-Butyl groups (e.g., ) improve steric protection and metabolic stability compared to methyl or ethyl groups (e.g., ).
  • Position 5 : Methoxy-oxoethyl substituents (target compound) introduce a ketone moiety, enhancing reactivity for nucleophilic additions compared to methyl or cyclobutyl groups .

Ester Group Modifications

The choice of ester (tert-butyl vs. ethyl/methyl) influences lipophilicity and hydrolysis rates.

Compound Name Ester Group(s) LogP (Estimated) Synthetic Utility Reference ID
This compound tert-Butyl, methoxy-oxoethyl ~1.8 High stability, slow hydrolysis
Ethyl (R)-1-(2-amino-3-methylbutyl)-1H-pyrazole-5-carboxylate Ethyl, aminoalkyl ~1.2 Bioactive intermediate (UPLC-MS: 227)
Ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate Ethyl, tert-butyl 210.27 Insecticidal/antifungal applications

Key Observations :

  • tert-Butyl esters (e.g., ) exhibit higher hydrolytic stability than ethyl esters (e.g., ), making them preferable for prolonged storage.

Biological Activity

Tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate (CAS No. 1855907-27-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a methoxy group, and a carboxylate functionality, which are critical for its interaction with biological targets. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities of this compound, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₁H₁₆N₂O₄
  • Molecular Weight : 240.26 g/mol
  • Purity : 97%

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves established methodologies for creating pyrazole derivatives. The SAR studies indicate that modifications at positions 3 and 5 of the pyrazole ring can significantly influence the compound's inhibitory activity against specific enzymes, such as meprin α and β. These enzymes are implicated in various physiological processes, including inflammation and cancer progression .

Key Findings from SAR Studies:

  • Functional Groups : The introduction of different functional groups at specific positions enhances selectivity and potency against meprin isoenzymes.
  • Binding Sites : The aryl moieties in the structure target the S1 and S1′ pockets of meprin enzymes, suggesting that strategic modifications can optimize binding affinity .

Biological Activity

Recent studies have highlighted the biological activities associated with this compound:

Antiproliferative Activity

Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown enhanced activity with specific substitutions .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit meprin enzymes, with results demonstrating effective inhibition at micromolar concentrations. The AC50 values for related compounds ranged from 0.72 to 15.70 µM, indicating a promising profile for therapeutic applications against diseases where these enzymes play a role .

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives:

  • Inhibition of Meprin Enzymes :
    • A study focused on the inhibition of meprin α and β by various pyrazole derivatives, revealing that modifications at the carboxylate position significantly enhance inhibitory potency .
    • The most potent inhibitors demonstrated AC50 values as low as 0.72 µM, highlighting the potential of these compounds in drug development.
  • Anticancer Activity :
    • Research on related pyrazole compounds showed increased antiproliferative activity when substituents such as methoxy groups were introduced at specific positions on the benzofuran ring . This suggests that similar modifications could also enhance the activity of this compound.

Table of Biological Activities

Activity TypeDescriptionObserved Effects
Enzyme InhibitionMeprin α and β inhibitionAC50 values ranging from 0.72 to 15.70 µM
Antiproliferative ActivityAgainst cancer cell linesSignificant growth inhibition observed
Structure Modifications ImpactVarying substitutions affect potencyEnhanced activity with methoxy groups

Q & A

Q. Basic

  • Recrystallization : Use DMF/EtOH (1:1) to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (20–50%) for polar impurities.
  • Distillation : Isolate volatile byproducts under reduced pressure (<0.1 mmHg) .

Which reducing agents are suitable for modifying the ester group in this compound?

Q. Advanced

  • LiAlH4_4 : Reduces esters to alcohols but may over-reduce sensitive functionalities.
  • DIBAL-H : Selectively reduces esters to aldehydes at low temperatures (−78°C).
  • NaBH4_4/CeCl3_3 : Mild conditions for partial reduction without affecting tert-butyl groups .

How can structure-activity relationship (SAR) studies guide the design of analogs?

Q. Advanced

  • Electron-withdrawing groups : Introduce NO2_2 or CN at C-4 to enhance electrophilicity for nucleophilic substitutions.
  • Hydrophobic substituents : Add aryl rings (e.g., 4-methoxyphenyl) to improve membrane permeability.
  • Bioisosteres : Replace the methoxy group with trifluoromethyl for metabolic stability .

What crystallographic techniques validate the stereochemistry of derivatives?

Q. Advanced

  • Single-crystal X-ray diffraction : Resolve absolute configuration, as demonstrated for tert-butyl pyrazole carboxylates .
  • Powder XRD : Confirm polymorphic purity during scale-up.
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing .

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